molecular formula C21H19N3O3S B2982770 methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797650-39-5

methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2982770
CAS No.: 1797650-39-5
M. Wt: 393.46
InChI Key: YFMKUWMALBXDGW-UHFFFAOYSA-N
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Description

Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Innovative Synthesis Approaches : The synthesis of related heterocyclic compounds involves novel methodologies that could be applicable to the target compound. For instance, Elmaati (2004) discusses the synthesis of isoquinoline, thiazolopyridine, and thieno[2,3-b]pyridine derivatives, emphasizing the versatility of heterocyclic synthesis techniques (Elmaati, 2004). Such methods could potentially be adapted for synthesizing the target compound by manipulating pyridin thione intermediates.

  • Protected Methyl Tetrahydroisoquinoline Carboxylates : The synthesis of protected methyl tetrahydroisoquinoline carboxylates via cleavage of dihydrooxazoles as described by Lerestif et al. (1999) indicates the synthetic accessibility of complex isoquinoline derivatives (Lerestif et al., 1999). This process might offer insights into functional group manipulation strategies relevant to the target compound.

  • Molecular and Crystal Structures : Research on the molecular and crystal structures of methyl tetrahydroquinoline carboxylates, such as those by Rudenko et al. (2012, 2013), provides a foundation for understanding the chemical behavior and potential interactions of similar compounds (Rudenko et al., 2012). These studies are crucial for designing molecules with desired physical and chemical properties.

Potential Applications

  • Anticancer Activity : The structural motifs present in the target compound are reminiscent of those in molecules evaluated for anticancer activities. For example, compounds with isoquinoline and oxazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines, indicating the potential therapeutic applications of structurally complex molecules in oncology (Liu et al., 2009).

  • Biological Evaluations and Drug Design : Studies like those on CCR5 antagonists, which involve complex heterocyclic systems, underscore the importance of such compounds in developing new medications. The practical synthesis and evaluation of these molecules for biological activity suggest a potential pathway for the development of drugs based on the target compound's structure (Ikemoto et al., 2005).

Properties

IUPAC Name

methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-21(26)24-10-9-14-7-8-17(11-16(14)12-24)22-19(25)18-13-28-20(23-18)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKUWMALBXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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